molecular formula C9H10ClNS B14006156 4-chloro-N,N-dimethylbenzenecarbothioamide CAS No. 15563-46-9

4-chloro-N,N-dimethylbenzenecarbothioamide

Cat. No.: B14006156
CAS No.: 15563-46-9
M. Wt: 199.70 g/mol
InChI Key: ANUVRTDELFGTRW-UHFFFAOYSA-N
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Description

BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL-: is an organic compound with the molecular formula C9H10ClNS. It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- typically involves the reaction of 4-chlorobenzenecarbothioamide with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as an intermediate in the synthesis of other organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Industry: In the industrial sector, BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is used as a catalytic agent and as an additive in petrochemical processes .

Mechanism of Action

The mechanism of action of BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Chlorobenzenecarbothioamide: Similar structure but lacks the dimethyl substitution on the nitrogen atom.

    N,N-Dimethylbenzamide: Similar structure but lacks the chlorine and sulfur atoms.

Uniqueness: BENZENECARBOTHIOAMIDE,4-CHLORO-N,N-DIMETHYL- is unique due to the presence of both chlorine and sulfur atoms, as well as the dimethyl substitution on the nitrogen atom. These structural features contribute to its distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

15563-46-9

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-N,N-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H10ClNS/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

ANUVRTDELFGTRW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=C(C=C1)Cl

Origin of Product

United States

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